molecular formula C21H23F2NO3 B12303957 Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B12303957
M. Wt: 375.4 g/mol
InChI Key: XFDRDJRVXYPGPP-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group at the 1-position, a 4-(difluoromethoxy)phenyl substituent at the 4-position, and an ethyl ester at the 3-position. The difluoromethoxy group (‒OCF₂H) introduces unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula

C21H23F2NO3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 1-benzyl-4-[4-(difluoromethoxy)phenyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C21H23F2NO3/c1-2-26-20(25)19-14-24(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)27-21(22)23/h3-11,18-19,21H,2,12-14H2,1H3

InChI Key

XFDRDJRVXYPGPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC(F)F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl 4-chloro-3-oxobutanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Alkyl halides (R-X)

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances its binding affinity and specificity towards certain targets, while the pyrrolidine ring contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives and other substituted aromatic compounds:

Property Target Compound Trans Ethyl 1-Benzyl-4-(2-Fluorophenyl)Pyrrolidine-3-Carboxylate Ethyl 1-Benzyl-4-(2,4-Dimethoxyphenyl)Pyrrolidine-3-Carboxylate
CAS Number Not explicitly provided 874990-49-5 1353943-63-1
Molecular Formula C₂₁H₂₂F₂NO₃ (predicted) C₂₀H₂₂FNO₂ C₂₂H₂₇NO₄
Molecular Weight (g/mol) ~381.41 (predicted) 327.39 369.45
Substituent at Position 4 4-(Difluoromethoxy)phenyl 2-Fluorophenyl 2,4-Dimethoxyphenyl
Key Functional Groups Difluoromethoxy (‒OCF₂H), benzyl, ethyl ester Fluorophenyl, benzyl, ethyl ester Methoxyphenyl (×2), benzyl, ethyl ester
Predicted Boiling Point ~420–450°C (estimated) 403.6±45.0°C Not provided
Potential Applications Agrochemical intermediates (inferred from analogs) Not specified Not specified

Structural and Electronic Differences

Substituent Effects: The 4-(difluoromethoxy)phenyl group in the target compound introduces electron-withdrawing effects due to fluorine atoms, which may enhance metabolic stability compared to the 2-fluorophenyl group in its analog .

Stereochemical Considerations :

  • The trans configuration in the analog from suggests restricted rotational freedom, which could influence binding affinity in biological systems. The target compound’s stereochemistry is unspecified but likely impacts its physicochemical behavior .

Biological Activity

Ethyl 1-benzyl-4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and implications for pharmacological applications.

Chemical Structure and Properties

This compound has a molecular formula of C21H23F2NO3 and a molecular weight of approximately 375.42 g/mol. The compound features a pyrrolidine ring, a benzyl group, and a difluoromethoxy-substituted phenyl group, which contribute to its unique biological properties. The difluoromethoxy group is particularly noteworthy as it may enhance the compound's selectivity and potency towards specific biological targets.

Biological Activity

Research indicates that compounds with similar structures can interact with various neurotransmitter receptors, particularly muscarinic receptors, which are involved in cognitive functions and other neurological processes. Preliminary studies suggest that this compound may exhibit properties relevant to neuropharmacology, potentially aiding in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Potential Mechanisms of Action:

  • Neurotransmitter Modulation: The compound's structure suggests it could modulate neurotransmitter systems effectively.
  • Receptor Interaction: Similar compounds have shown interaction with muscarinic receptors, indicating potential cognitive-enhancing effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
This compoundC21H23F2NO3Pyrrolidine ring, difluoromethoxy groupPotential muscarinic receptor modulation
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylateC19H22FNO2Similar structure without difluoromethoxyLacks fluorine substitution enhancing activity
Ethyl 1-benzyl-4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylateC21H22F3NO2Trifluoromethyl group instead of difluoromethoxyDifferent electronic properties affecting receptor binding

The presence of the difluoromethoxy group differentiates this compound from its analogs and may enhance its biological activity and selectivity towards specific receptors.

Future Directions in Research

The ongoing research into this compound should focus on:

  • In vitro and In vivo Studies: To assess the compound's efficacy and safety profile in biological systems.
  • Structure-Activity Relationship (SAR) Studies: To optimize the compound for enhanced potency and selectivity.
  • Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its biological effects.

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